6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine

Overview

Description

6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Naphthyl Substitution: The final step involves the substitution of the amino group with a naphthalen-1-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Quinazoline derivatives have garnered significant attention for their anticancer properties. Research indicates that compounds similar to 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their cytotoxicity against human cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most effective compound demonstrated an IC50 value of 2.3 μM against A549 cells, indicating strong potential for further development as an anticancer drug .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer progression. Molecular docking studies have shown that quinazoline derivatives can interact with epidermal growth factor receptor (EGFR), which is crucial in many cancers. This interaction can lead to apoptosis (programmed cell death) and cell cycle arrest, particularly in the S-phase, demonstrating their potential as targeted therapies .

Anti-inflammatory Properties

Quinazoline derivatives, including this compound, have been investigated for their anti-inflammatory effects. A study synthesized various derivatives and assessed their anti-inflammatory activities in experimental animal models. The results indicated promising analgesic and anti-inflammatory properties, suggesting that these compounds could be developed into therapeutic agents for conditions characterized by inflammation .

Enzyme Inhibition

The enzyme inhibitory activity of quinazoline derivatives is another significant aspect of their applications. These compounds have shown potential as inhibitors for various enzymes implicated in disease processes. For example, some derivatives have been evaluated for their ability to inhibit enzymes related to cancer metabolism and inflammatory pathways . This property enhances their utility in drug development for chronic diseases.

Summary of Applications

Case Studies

Several studies have documented the synthesis and biological evaluation of quinazoline derivatives:

- Synthesis and Evaluation : A novel series of quinazoline-pyrimidine hybrids were synthesized, showing significant cytotoxic activity against human cancer cell lines with detailed characterization through IR, NMR, and mass spectrometry .

- Anti-inflammatory Research : A study focused on synthesizing 6-bromoquinazolines incorporated with various heterocyclic moieties, demonstrating effective anti-inflammatory properties through rigorous biological testing .

- Enzyme Inhibition Studies : Research has highlighted the enzyme inhibitory activities of quinazoline derivatives, indicating their potential use in treating diseases associated with enzyme dysregulation .

Mechanism of Action

The mechanism of action of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the signaling pathways that regulate cell growth and survival . By inhibiting EGFR, the compound can induce apoptosis and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent EGFR inhibition and anticancer activity.

6-bromo-3-methylquinazolin-4-one: Used in various medicinal chemistry applications.

Uniqueness

6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthalen-1-yl group enhances its ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug design .

Biological Activity

6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

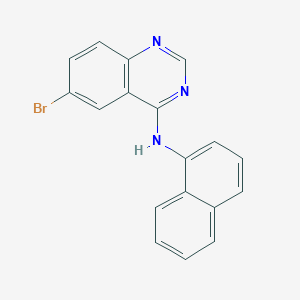

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom at the 6-position of the quinazoline ring and a naphthyl group at the nitrogen position, which may influence its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of quinazoline derivatives. For instance, a series of quinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and H1975 (lung adenocarcinoma). The compound this compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| MCF-7 | 2.3 ± 0.91 |

| H1975 | 5.65 ± 2.33 |

These results indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of inflammation in experimental models. In a comparative study with indomethacin, several quinazoline derivatives showed superior anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been documented. Studies have shown that compounds containing the quinazoline framework possess moderate antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using methods such as the plate hole diffusion method, where the synthesized compounds displayed varying degrees of bactericidal effects .

Case Studies

- Cytotoxic Evaluation : A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds with naphthyl substitutions exhibited enhanced activity compared to non-substituted analogs .

- Anti-inflammatory Studies : Experimental models demonstrated that certain quinazoline derivatives significantly reduced inflammation markers compared to standard NSAIDs like indomethacin, indicating their therapeutic potential in managing inflammatory diseases .

Properties

IUPAC Name |

6-bromo-N-naphthalen-1-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3/c19-13-8-9-16-15(10-13)18(21-11-20-16)22-17-7-3-5-12-4-1-2-6-14(12)17/h1-11H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXQMNJFMJIQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC4=C3C=C(C=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360852 | |

| Record name | ST50182375 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6155-99-3 | |

| Record name | ST50182375 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.